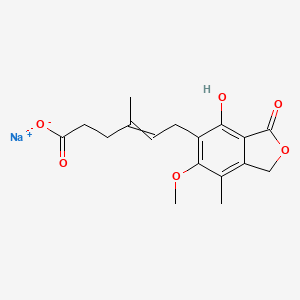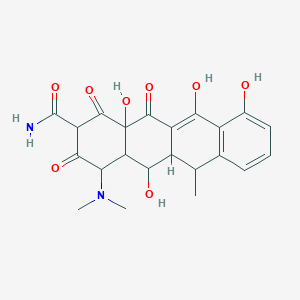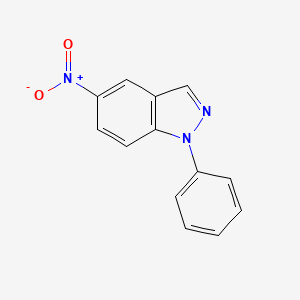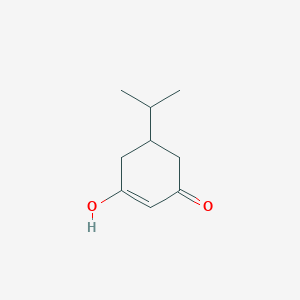
4-Pyrrolidin-2-yl-benzoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrrolidin-2-yl-benzoic acid hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrrolidin-2-yl-benzoic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of pyrrolidine with a benzoic acid derivative under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective functionalization, and purification processes are employed to achieve the desired quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Pyrrolidin-2-yl-benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-Pyrrolidin-2-yl-benzoic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent in drug discovery and development.
Industry: The compound finds applications in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Pyrrolidin-2-yl-benzoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolidin-2-one and pyrrolidin-2,5-diones. These compounds share structural similarities but may differ in their biological activities and applications .
Uniqueness
4-Pyrrolidin-2-yl-benzoic acid hydrochloride is unique due to its specific combination of the pyrrolidine ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H14ClNO2 |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
4-pyrrolidin-2-ylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2,(H,13,14);1H |
Clave InChI |
CZPDODVKXJRKDO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=CC=C(C=C2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(3,5-Ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12507272.png)



![4-carbamimidamido-5-acetamido-6-[2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-5,6-dihydro-4H-pyran-2-carboxylic acid](/img/structure/B12507293.png)
![(2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12507294.png)
![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methyl-1H-indazole-3-carboxylate](/img/structure/B12507295.png)



methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12507315.png)

![Imidazo[1,2-c]pyrimidin-8-amine](/img/structure/B12507325.png)
